molecular formula C23H19ClF3N3O2 B2398796 {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone CAS No. 478064-60-7

{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone

Cat. No.: B2398796
CAS No.: 478064-60-7
M. Wt: 461.87
InChI Key: VDNQISGFYGYMQF-UHFFFAOYSA-N
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Description

{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone is a complex organic compound that features a combination of pyridine, piperazine, and naphthofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The pyridine derivative, 3-chloro-5-(trifluoromethyl)-2-pyridine, can be synthesized through halogenation and trifluoromethylation reactions. The piperazine moiety is then introduced through nucleophilic substitution reactions. Finally, the naphthofuran component is coupled with the pyridine-piperazine intermediate under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Chemistry

In chemistry, {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various medical applications .

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, agrochemicals, and other industrial products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1,2-dihydrobenzo[e][1]benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N3O2/c24-18-11-15(23(25,26)27)13-28-21(18)29-7-9-30(10-8-29)22(31)20-12-17-16-4-2-1-3-14(16)5-6-19(17)32-20/h1-6,11,13,20H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNQISGFYGYMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC4=C(O3)C=CC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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